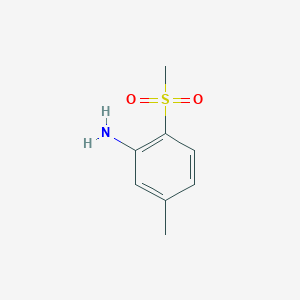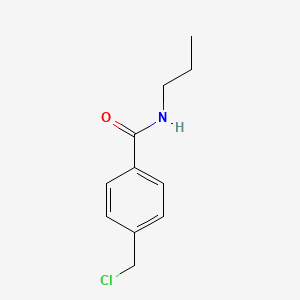![molecular formula C13H21N3O2 B1420057 tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate CAS No. 1105193-91-6](/img/structure/B1420057.png)
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Overview
Description
The compound is a complex organic molecule, likely used in advanced organic synthesis . It seems to be related to the class of compounds known as imidazopyridines , which are known to have various biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as imidazo[1,2-a]pyridines have been synthesized using various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Scientific Research Applications
Convertible Reagent in Synthesis
Tert-butyl amides, derived from reactions involving tert-butyl isocyanide, have been utilized in the microwave-assisted preparation of dihydropyrazolo[1,5-a]pyrazine diones. This process exemplifies the neighboring-group-assisted cleavage of tert-butyl amides, highlighting the compound's role as a convertible isocyanide in synthetic chemistry (Nikulnikov et al., 2009).
Building Blocks for Heterocyclic Compounds
The compound and its derivatives have been pivotal in the synthesis of diverse heterocyclic structures. For instance, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives showcases its utility in generating compounds with potential pharmacological activities (Kralj et al., 2011). Similarly, multigram synthesis efforts have produced fluorinated pyrazole-4-carboxylic acids, indicating the scalability of processes involving these compounds (Iminov et al., 2015).
Protecting Groups in Organic Synthesis
The tert-butyl group has been identified as an effective protecting group in the synthesis of pyrazole derivatives, underlining the strategic role of tert-butyl-containing compounds in the protection-deprotection strategies within synthetic chemistry frameworks (Pollock & Cole, 2014).
Reactivity and Synthesis of Novel Heterocycles
The reactivity of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazine derivatives has been extensively studied, demonstrating the compound's potential in generating biologically active molecules through various reactions (Mironovich & Shcherbinin, 2014). Moreover, studies on the cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines to other heterocyclic systems further illustrate the compound's versatility in organic synthesis (Ivanov, 2020).
Methodologies for Amination
Efficient one-pot methodologies for the amination of carboxylate-substituted heteroaryl chlorides highlight the significance of tert-butyl derivatives in facilitating straightforward synthetic pathways to generate amino-substituted heteroaryl compounds (Kandalkar et al., 2013).
Future Directions
properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-7-15-6-4-5-10(15)11(16)9-14/h4-6,11H,7-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLUDBXKMUJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC=C2C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




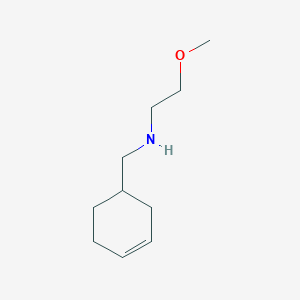
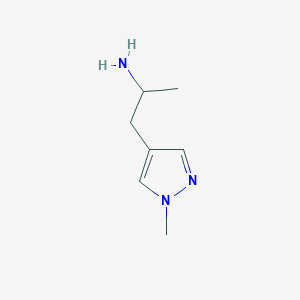
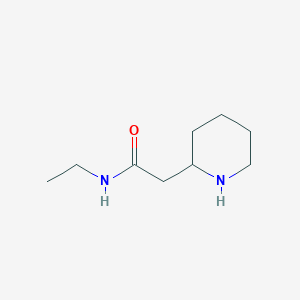
![2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol](/img/structure/B1419982.png)



